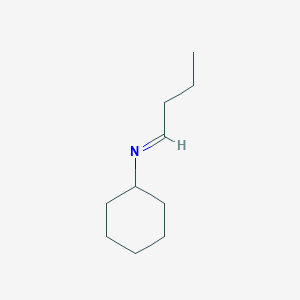![molecular formula C13H17F2NO2 B073451 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid CAS No. 1148-78-3](/img/structure/B73451.png)
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid, also known as BFPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the category of non-steroidal anti-inflammatory drugs (NSAIDs). BFPP has shown promising results in various studies, leading to its potential use as an effective therapeutic agent for the treatment of various diseases.
Mécanisme D'action
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has also been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. In addition, 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has been found to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid is also stable and has a long shelf life, making it easy to store and use in experiments. However, there are also some limitations to the use of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid in laboratory experiments. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. In addition, 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has a low solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid. One area of research is the development of novel derivatives of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid that may have improved pharmacological properties. Another area of research is the investigation of the potential use of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid for therapeutic use. Finally, more research is needed to fully understand the mechanism of action of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid and its effects on various biochemical and physiological pathways.
Méthodes De Synthèse
The synthesis of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3-nitrobenzaldehyde, which is reacted with ethyl 2-bromoacetate to form 3-nitrophenylpropanoate. This intermediate is then reduced to the corresponding amine, which is further reacted with 2-fluoroethylamine to obtain 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid.
Applications De Recherche Scientifique
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has also been evaluated for its efficacy in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative disorders.
Propriétés
Numéro CAS |
1148-78-3 |
|---|---|
Nom du produit |
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid |
Formule moléculaire |
C13H17F2NO2 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17F2NO2/c14-6-8-16(9-7-15)12-3-1-2-11(10-12)4-5-13(17)18/h1-3,10H,4-9H2,(H,17,18) |
Clé InChI |
PVCKFWPANVOENB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O |
Autres numéros CAS |
1148-78-3 |
Synonymes |
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




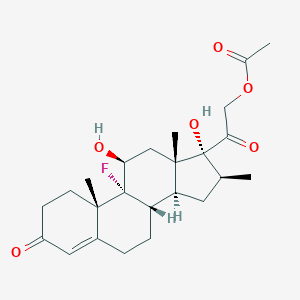
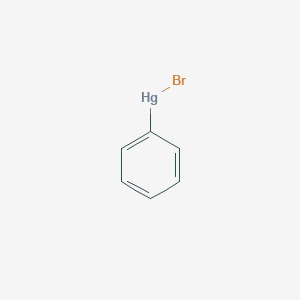
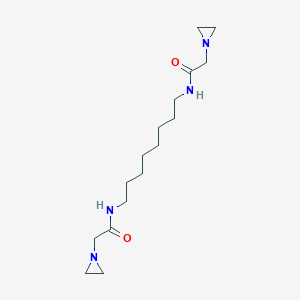
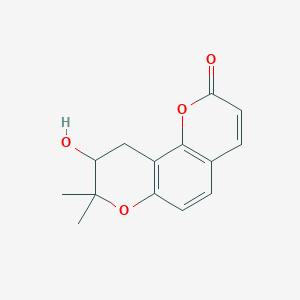
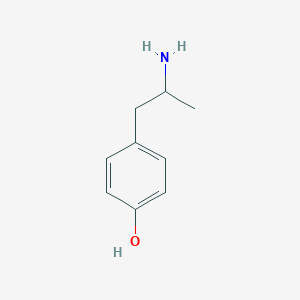
![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)
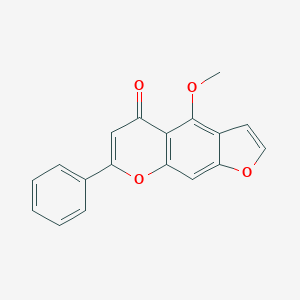
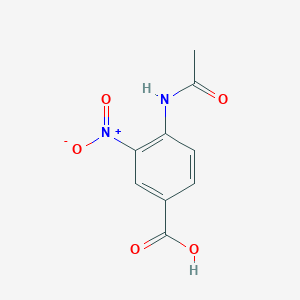
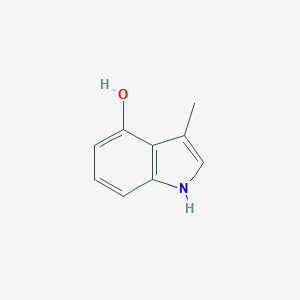
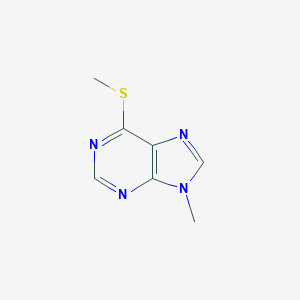
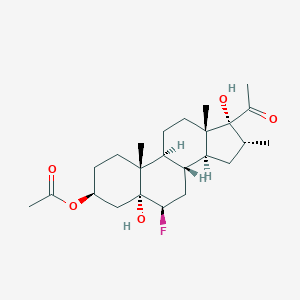
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
